Constitutional Isomer Discrimination: N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide vs. KDM4-IN-3 (CAS 1068515-53-6)
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide and KDM4-IN-3 are constitutional isomers (both C₁₇H₁₄N₄O, MW 290.32 g·mol⁻¹) but possess distinct atom connectivity. KDM4-IN-3 is a characterized inhibitor of the KDM4 (JMJD2) family of histone lysine demethylases, active in low‑micromolar cellular assays . In contrast, the target compound is annotated in the patent literature as a pyrazine benzamide scaffold for PKD inhibition [1] and is separately catalogued as a PPM1D phosphatase inhibitor . This isomer‑level divergence means that assays optimized for one isomer will not report on the biological activity of the other, making structural confirmation by NMR or LC‑MS essential before biological interpretation .
| Evidence Dimension | Target engagement profile (constitutional isomer identity) |
|---|---|
| Target Compound Data | N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide; annotated targets: PKD (patent), PPM1D (vendor catalog) |
| Comparator Or Baseline | KDM4-IN-3 (CAS 1068515-53-6); annotated target: KDM4 histone demethylase subfamily |
| Quantified Difference | No quantitative cross‑screening data available; isomers are functionally non‑interchangeable |
| Conditions | Structural identity confirmed by IUPAC name, molecular formula, and CAS registry assignment |
Why This Matters
Procurement of the incorrect isomer will lead to null or misleading results in target‑based assays, wasting resources and delaying project timelines.
- [1] Raynham, T. M.; Hammonds, T. R.; Charles, M. D.; Foxton, C. H.; Blackaby, W. P.; Stevens, A. P.; Ekwuru, C. T.; Pavé, G. A. Pyridine benzamides and pyrazine benzamides used as PKD inhibitors. U.S. Patent US20110098325A1, 2011. View Source
